molecular formula C16H24N6O2S2 B2367426 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide CAS No. 1421444-30-5

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Cat. No.: B2367426
CAS No.: 1421444-30-5
M. Wt: 396.53
InChI Key: GEUMDVKNFNZGAF-UHFFFAOYSA-N
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a synthetic compound that has gained attention in various scientific fields due to its unique structural properties and potential applications. This compound features a blend of diverse functional groups, including thiadiazole and oxadiazole rings, which contribute to its distinct chemical behavior and interaction with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide typically involves the following steps:

  • Formation of the Thiadiazole Ring: : Start with the condensation of ethylthio acetic acid hydrazide with carbon disulfide, followed by cyclization to form the 1,3,4-thiadiazole ring.

  • Introduction of the Oxadiazole Ring: : Concurrently, synthesize the oxadiazole moiety by reacting isopropylhydrazine with carbon dioxide in the presence of a catalyst to form the 1,3,4-oxadiazole ring.

  • Piperidine Coupling: : The piperidine derivative, bearing a reactive group such as a halide or an acyl chloride, is then introduced to the thiadiazole scaffold through nucleophilic substitution.

  • Final Assembly: : The 1,3,4-oxadiazole ring is then coupled to the piperidine unit through a suitable linker, like an acetamide bond, under controlled conditions.

Industrial Production Methods

On an industrial scale, this compound can be produced using optimized reaction conditions with a focus on yield improvement and process scalability. Batch or continuous flow processes might be employed, alongside catalysts to enhance reaction rates and selectivity. Key factors include solvent choice, temperature control, and purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to sulfoxide or sulfone derivatives.

  • Reduction: : Reduction of the oxadiazole ring can yield corresponding hydrazine derivatives, altering its electronic properties.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the thiadiazole and oxadiazole rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid for oxidation.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride for reduction.

  • Substituting Reagents: : Alkyl halides, acyl chlorides, and various nucleophiles for substitution reactions.

Major Products

  • Oxidized Derivatives: : Sulfoxides and sulfones from thiadiazole ring oxidation.

  • Reduced Derivatives: : Hydrazines from oxadiazole ring reduction.

  • Substituted Products: : Various substituted thiadiazole and oxadiazole derivatives depending on the specific reagents used.

Scientific Research Applications

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide has diverse applications across multiple fields:

  • Chemistry: : Used as a building block for more complex molecules, participating in various organic synthesis reactions.

  • Biology: : Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

  • Medicine: : Explored for its role as a pharmacophore in drug design, targeting specific enzymes or receptors.

  • Industry: : Utilized in the development of advanced materials, such as polymers with specialized properties.

Mechanism of Action

The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide involves its interaction with specific molecular targets:

  • Molecular Targets: : Enzymes involved in metabolic pathways, receptors on cell membranes, or DNA/RNA sequences in microbes.

  • Pathways Involved: : Inhibition of enzyme activity, disruption of cell membrane integrity, or interference with nucleic acid synthesis, leading to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide: : Differs by a methyl group instead of an ethyl group on the thiadiazole ring.

  • N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide: : Features an ethyl group on the oxadiazole ring.

  • N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)morpholin-1-yl)acetamide: : Contains a morpholine ring instead of a piperidine ring.

Uniqueness

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide stands out due to the combination of its ethylthio group and the structural features of both thiadiazole and oxadiazole rings. This unique structural motif contributes to its distinctive chemical reactivity and broad spectrum of bioactivity, making it a compound of significant interest in various scientific research areas.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O2S2/c1-4-25-16-21-20-15(26-16)17-12(23)9-22-7-5-11(6-8-22)14-19-18-13(24-14)10(2)3/h10-11H,4-9H2,1-3H3,(H,17,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUMDVKNFNZGAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CN2CCC(CC2)C3=NN=C(O3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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